molecular formula C20H19ClN2O B7743678 (E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide

(E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide

Cat. No.: B7743678
M. Wt: 338.8 g/mol
InChI Key: ZGZCIGQHQUEGTG-SFQUDFHCSA-N
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Description

(E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the enamine: This can be achieved by reacting an appropriate aldehyde or ketone with an amine under acidic or basic conditions.

    Addition of the cyano group: The cyano group can be introduced through nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.

    Formation of the amide: The final step involves the formation of the amide bond, which can be achieved through condensation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
  • (E)-3-(4-bromophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide

Uniqueness

The presence of the 4-chlorophenyl and 2,6-diethylphenyl groups in (E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide may confer unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c1-3-15-6-5-7-16(4-2)19(15)23-20(24)17(13-22)12-14-8-10-18(21)11-9-14/h5-12H,3-4H2,1-2H3,(H,23,24)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZCIGQHQUEGTG-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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